Ethyl decanoate - 110-38-3

Ethyl decanoate

Catalog Number: EVT-267871
CAS Number: 110-38-3
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl decanoate, also known as ethyl caprate, is a fatty acid ethyl ester found naturally in various fruits, alcoholic beverages, and other food sources. It contributes to the fruity, floral, and sometimes waxy aroma profile of these products. [, , , , , , , , ] In scientific research, ethyl decanoate serves as a model compound for studying various chemical and biological processes, including esterification reactions, aroma release mechanisms, and microbial metabolism.

Synthesis Analysis

Ethyl decanoate is synthesized through the esterification reaction of decanoic acid (capric acid) with ethanol. [, , ] This reaction is typically catalyzed by an acidic catalyst, such as ferric potassium alum. [] Optimization of reaction parameters, such as the molar ratio of reactants, catalyst concentration, reaction time, and the use of a water-removing agent (e.g., benzene), can significantly enhance the yield of ethyl decanoate. [] Enzymatic synthesis using lipases in miniemulsion systems represents an alternative, environmentally friendly approach. []

Physical and Chemical Properties Analysis

Ethyl decanoate is a colorless liquid at room temperature with a fruity, floral aroma. [, ] Its physical properties, such as heat capacity, vapor pressure, and enthalpy of fusion and vaporization, have been extensively studied. [, ] The standard enthalpy of formation for both liquid and gaseous ethyl decanoate has also been determined using experimental and computational methods. []

Applications
  • Flavor and Aroma Research: Ethyl decanoate is a key compound in studies investigating the aroma profiles of various foods and beverages, including wines, spirits, ciders, and fruits. [, , , , , , , , , , , , , , , , , ] Researchers analyze its concentration and sensory contribution in different products to understand its role in overall flavor perception. [, , , , , , , , , ]
  • Analytical Chemistry: Ethyl decanoate serves as a standard compound for developing and validating analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. [, , , , , , ] Its distinct chromatographic behavior and mass spectral characteristics make it a suitable marker for quantifying other volatile compounds in complex mixtures. [, , , ]
  • Winemaking: The presence and concentration of ethyl decanoate are used to assess the influence of various winemaking practices, such as fermentation conditions, yeast strains, oak aging, and the use of additives, on the final aroma profile of wines. [, , , , , , , ]
  • Sensory Science: Ethyl decanoate plays a crucial role in studies investigating the interactions between volatile aroma compounds and non-volatile components, such as polyphenols, in influencing sensory perception. [, ]
  • Entomology: Ethyl decanoate, produced by certain bacterial cultures (e.g., Bacillus sp. BV-1), has shown potential as an attractant for invasive hornet species, offering a possible strategy for their management. []

Ethyl Hexanoate

Compound Description:

Ethyl hexanoate is a fatty acid ethyl ester known for its fruity, pineapple-like aroma. It is a significant contributor to the aroma profile of various alcoholic beverages like wine, beer, and whisky . This ester is produced during fermentation by yeast metabolism , and its concentration can be influenced by factors such as yeast strain and fermentation conditions .

Relevance:

Ethyl hexanoate is structurally similar to ethyl decanoate, differing only in the length of the carbon chain (six carbons in hexanoate, ten in decanoate). Both esters contribute to the fruity and floral aromas in alcoholic beverages. In many of the studies, the two compounds are found together, and their concentrations often correlate, suggesting a shared biosynthetic pathway or similar influences from fermentation conditions , .

Ethyl Octanoate

Compound Description:

Ethyl octanoate is an ester with a fruity, pear-like aroma. It is frequently identified in fermented beverages like wines and brandies , , and its concentration can be affected by factors like yeast strain and fermentation temperature .

Relevance:

As with ethyl hexanoate, ethyl octanoate is structurally similar to ethyl decanoate, differing only in the number of carbons in the fatty acid chain (eight carbons in octanoate, ten in decanoate). These esters are often found together in various studies and contribute to the fruity and floral notes of the analyzed samples, suggesting potential similarities in their formation and sensory impact , .

Octanoic Acid

Compound Description:

Octanoic acid is a saturated fatty acid also known as caprylic acid. While it contributes to the overall aroma profile, excessive amounts can lend undesirable characteristics to beverages . Notably, octanoic acid can be used to control fermentation in winemaking .

Relevance:

Octanoic acid is the precursor to ethyl octanoate, formed through esterification with ethanol. In the context of the provided papers, octanoic acid and ethyl decanoate are often analyzed simultaneously as they are both relevant to the aroma profile of fermented beverages. The use of octanoic acid to control fermentation can indirectly impact the concentration of ethyl decanoate in the final product .

Decanoic Acid

Compound Description:

Decanoic acid, also called capric acid, is a saturated fatty acid. It is a common constituent in the aroma profile of various food products and beverages. Similar to octanoic acid, it can be used to control fermentation in winemaking. .

Relevance:

Decanoic acid is the direct precursor to ethyl decanoate, with esterification being the key reaction connecting these two compounds. The research highlights the significance of controlling decanoic acid levels during fermentation, as this can directly influence the final concentration of ethyl decanoate in the beverage. For example, one study found that adding decanoic acid during fermentation can halt the process and influence the final aroma profile of the wine, including the concentration of ethyl decanoate .

Isoamyl Acetate

Compound Description:

Isoamyl acetate is an ester known for its characteristic banana and pear-like aroma. It is a significant contributor to the fruity and floral aroma profile of many fermented beverages, including beer, wine, and cachaça .

Relevance:

While structurally different from ethyl decanoate, isoamyl acetate is frequently found alongside it in the aroma profile analysis of alcoholic beverages . This co-occurrence highlights their shared role in shaping the sensory characteristics of these beverages. Additionally, both esters are influenced by similar factors, such as yeast strain and fermentation conditions, further strengthening their relevance in the context of fermentation and aroma development.

2-Phenylethanol

Compound Description:

2-Phenylethanol is an aromatic alcohol with a rose-like odor. It is a common volatile compound found in various fruits and fermented beverages, contributing to their floral and honey-like aroma notes .

Relevance:

Although structurally distinct from ethyl decanoate, 2-phenylethanol is frequently identified alongside it in the aroma profile analysis of wines and other fermented beverages . Their co-occurrence and contribution to the overall aroma profile make it relevant in the context of the research, suggesting shared influences from fermentation and potential sensory interactions.

Linalool

Compound Description:

Linalool is a monoterpene alcohol with a floral, citrusy aroma. It is naturally found in various plants and contributes significantly to the aroma profile of wines and other fruits .

Relevance:

While linalool differs structurally from ethyl decanoate, its frequent identification alongside ethyl decanoate in the aroma profile of wines, particularly Muscat wine distillates, highlights their shared contribution to the sensory characteristics of this beverage . Both compounds contribute to the floral and fruity notes, showcasing their importance in shaping the overall aroma profile of wines.

Ethyl Dodecanoate

Compound Description:

Relevance:

Ethyl dodecanoate is structurally very similar to ethyl decanoate, with only a two-carbon difference in their fatty acid chain lengths. Both are long-chain fatty acid esters and contribute to the overall aroma profile of alcoholic beverages . They are often found together in studies analyzing the volatile compounds of alcoholic beverages, suggesting potential similarities in their formation and sensory impact.

Properties

CAS Number

110-38-3

Product Name

Ethyl decanoate

IUPAC Name

ethyl decanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3

InChI Key

RGXWDWUGBIJHDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC

Solubility

7.93e-05 M
0.0159 mg/mL at 25 °C
Soluble in most fixed oils, insoluble in glycerol and propylene glycol
1ml in 4ml 80% ethanol (in ethanol)

Synonyms

Ethyl caprate; Ethyl decanoate; Capric acid ethyl ester; Decanoic acid, ethyl ester; Ethyl caprinate; Ethyl decylate

Canonical SMILES

CCCCCCCCCC(=O)OCC

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